2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid
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Overview
Description
2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-D]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-D]pyrimidine core through a cyclization reaction. This is followed by the introduction of the 2-methoxyethylamino group via nucleophilic substitution. The final step involves the addition of the acetic acid moiety, often through esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}propanoic acid
- 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}butanoic acid
Uniqueness
Compared to similar compounds, 2-{2-[(2-Methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL}acetic acid stands out due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity. This unique structure may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Properties
Molecular Formula |
C12H16N4O5 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetic acid |
InChI |
InChI=1S/C12H16N4O5/c1-21-3-2-13-12-15-9-7(11(20)16-12)4-6(5-8(17)18)10(19)14-9/h6H,2-5H2,1H3,(H,17,18)(H3,13,14,15,16,19,20) |
InChI Key |
MRLRMZSOXGSBAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(CC(C(=O)N2)CC(=O)O)C(=O)N1 |
Origin of Product |
United States |
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